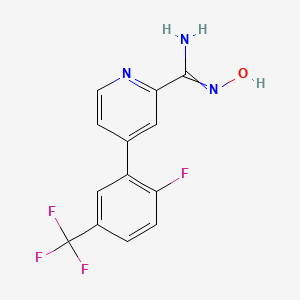
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride” is known as hypochlorous acid. Hypochlorous acid is a weak, unstable acid with the chemical formula HOCl. It is a chlorine oxoacid and is the active form of chlorine in water. Hypochlorous acid is known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .
准备方法
Hypochlorous acid can be prepared through several methods:
Electrolysis of Brine: This method involves the electrolysis of a sodium chloride solution (brine) to produce chlorine gas, which is then dissolved in water to form hypochlorous acid.
Reaction of Chlorine with Water: Chlorine gas can be bubbled through water to produce hypochlorous acid. The reaction is as follows[ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{HCl} ]
Reaction of Bleach with Acid: Sodium hypochlorite (bleach) can react with a weak acid to produce hypochlorous acid. The reaction is as follows[ \text{NaOCl} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl} ]
化学反应分析
Hypochlorous acid undergoes various chemical reactions, including:
Oxidation: Hypochlorous acid is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Hypochlorous acid can be reduced to chloride ions in the presence of reducing agents.
Substitution: Hypochlorous acid can react with organic compounds to form chlorinated derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hypochlorous acid can oxidize sulfides to sulfoxides and sulfones.
Reduction: Reducing agents such as sodium thiosulfate can reduce hypochlorous acid to chloride ions.
Substitution: Hypochlorous acid can react with alkenes to form chlorohydrins.
科学研究应用
Hypochlorous acid has a wide range of scientific research applications, including:
Chemistry: Hypochlorous acid is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: Hypochlorous acid is produced by neutrophils during the immune response and plays a role in the body’s defense against pathogens.
Medicine: Hypochlorous acid is used as a disinfectant in wound care and as a sanitizer in healthcare settings.
作用机制
The mechanism of action of hypochlorous acid involves its strong oxidizing properties. Hypochlorous acid can react with and oxidize various cellular components, including proteins, lipids, and nucleic acids. This leads to the disruption of cellular functions and the inactivation of pathogens. Hypochlorous acid targets and oxidizes thiol groups in proteins, leading to the formation of disulfide bonds and the inactivation of enzymes .
相似化合物的比较
Hypochlorous acid can be compared with other chlorine-based disinfectants, such as sodium hypochlorite and chlorine dioxide. While all three compounds are effective disinfectants, hypochlorous acid is unique in its ability to rapidly penetrate and inactivate pathogens due to its small molecular size and neutral charge. Similar compounds include:
Sodium Hypochlorite (NaOCl):
Chlorine Dioxide (ClO2): A powerful oxidizing agent used in water treatment and disinfection.
Hypochlorous acid stands out due to its high reactivity and effectiveness at low concentrations.
属性
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na.H/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;;/h1,3-6,8-12H,2H2;1H3,(H,3,4);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQWAJDGOJLSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)







